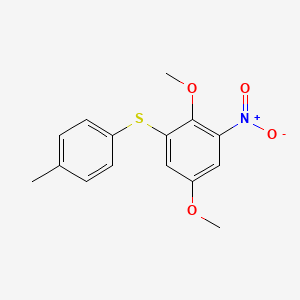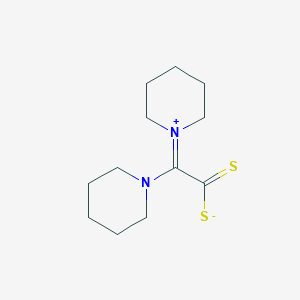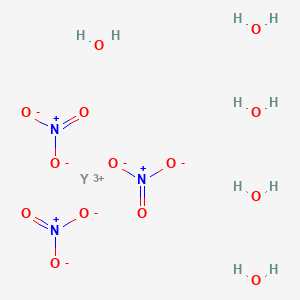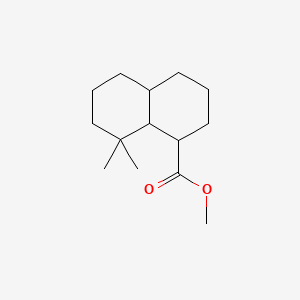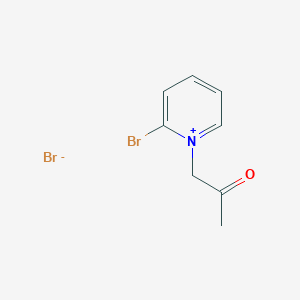![molecular formula C9H14O4 B12656383 5-[(2-Hydroxypropoxy)methyl]furan-2-methanol CAS No. 94278-24-7](/img/structure/B12656383.png)
5-[(2-Hydroxypropoxy)methyl]furan-2-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-Hydroxypropoxy)methyl]furan-2-methanol is an organic compound with the molecular formula C9H14O4 It is characterized by the presence of a furan ring substituted with a hydroxymethyl group and a hydroxypropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Hydroxypropoxy)methyl]furan-2-methanol typically involves the reaction of furan derivatives with appropriate reagents. One common method is the reaction of 5-hydroxymethylfurfural with propylene oxide under basic conditions to introduce the hydroxypropoxy group . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the temperature is maintained at around 50-70°C to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are continuously fed, and the product is continuously removed. This method allows for better control over reaction conditions and higher efficiency .
Chemical Reactions Analysis
Types of Reactions
5-[(2-Hydroxypropoxy)methyl]furan-2-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation.
Major Products Formed
Oxidation: 5-[(2-Oxopropoxy)methyl]furan-2-carboxylic acid.
Reduction: 5-[(2-Hydroxypropoxy)methyl]tetrahydrofuran.
Substitution: 5-[(2-Chloropropoxy)methyl]furan-2-methanol.
Scientific Research Applications
5-[(2-Hydroxypropoxy)methyl]furan-2-methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of polymers and resins due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 5-[(2-Hydroxypropoxy)methyl]furan-2-methanol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, influencing their function . These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxymethylfurfural: A precursor in the synthesis of 5-[(2-Hydroxypropoxy)methyl]furan-2-methanol.
2,5-Furandicarboxylic acid: Another furan derivative with applications in polymer production.
5-Hydroxy-2(5H)-furanone: A compound with similar functional groups but different reactivity.
Uniqueness
This compound is unique due to its combination of hydroxyl and hydroxypropoxy groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
94278-24-7 |
|---|---|
Molecular Formula |
C9H14O4 |
Molecular Weight |
186.20 g/mol |
IUPAC Name |
1-[[5-(hydroxymethyl)furan-2-yl]methoxy]propan-2-ol |
InChI |
InChI=1S/C9H14O4/c1-7(11)5-12-6-9-3-2-8(4-10)13-9/h2-3,7,10-11H,4-6H2,1H3 |
InChI Key |
YQMOGPDNNMQUQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(COCC1=CC=C(O1)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


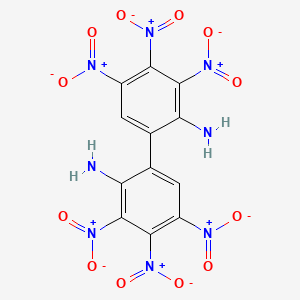
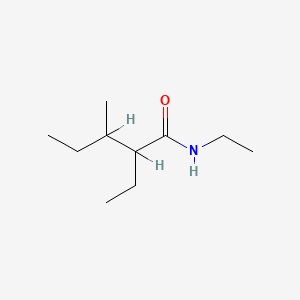


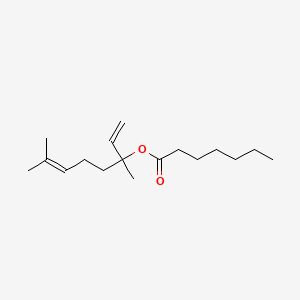

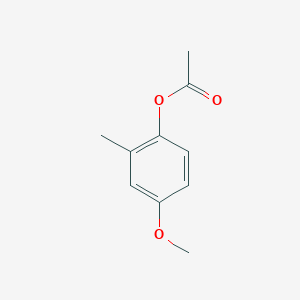
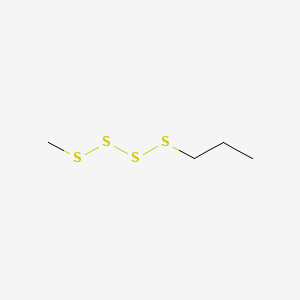
![3-[[9-(2-amino-2-oxoethyl)-15-(3-amino-3-oxopropyl)-6-(1-hydroxyethyl)-4,16,19-trimethyl-12-(2-methylpropyl)-2,5,8,11,14,17-hexaoxo-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-2-[[5-(diaminomethylideneamino)-2-[[2-[[2-[[2-[[1-[2-(2-formamidopropanoylamino)-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]pentanoyl]amino]-3-oxopropane-1-sulfonic acid](/img/structure/B12656368.png)
